molecular formula C14H12O2 B1590032 (4-(Hydroxymethyl)phenyl)(phenyl)methanone CAS No. 81449-01-6

(4-(Hydroxymethyl)phenyl)(phenyl)methanone

Cat. No. B1590032
CAS RN: 81449-01-6
M. Wt: 212.24 g/mol
InChI Key: YZHGHGHCDSLOBP-UHFFFAOYSA-N
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Description

“(4-(Hydroxymethyl)phenyl)(phenyl)methanone” is a chemical compound with the molecular formula C14H12O2 . It is used for chemical probe synthesis and is a trifunctional building block that contains a light-activated benzophenone, alkyne tag, and hydroxyl synthetic handle .


Molecular Structure Analysis

The molecular structure of “(4-(Hydroxymethyl)phenyl)(phenyl)methanone” is represented by the InChI code: 1S/C14H12O2/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9,15H,10H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-(Hydroxymethyl)phenyl)(phenyl)methanone” include a molecular weight of 212.244 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 384.1±25.0 °C at 760 mmHg, and a flash point of 164.0±15.8 °C . It has 2 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Structural Analysis and Synthesis

  • Structural Characterization : The compound (4-Chloro-2-hydroxy-phenyl)-phenyl-methanone, a derivative of (4-(Hydroxymethyl)phenyl)(phenyl)methanone, has been synthesized and characterized using spectroscopic techniques and X-ray diffraction studies. This compound crystallizes in the orthorhombic crystal system and exhibits an intramolecular hydrogen bond (Zabiulla et al., 2016).

  • Synthesis of Derivatives : Synthesis of various derivatives, like (4-methoxy-phenyl)-[4-(4-methoxy-phenyl)-1-(1-phenylethylideneamino)-2-thioxo-1,2-dihydro-pyrimidin-5-yl]-methanone, has been explored, providing insights into the structural aspects and potential applications of such compounds (Akkurt et al., 2003).

Biological Applications

  • Inhibiting TGF-beta Signaling : Derivatives like [2-(4-quinolyloxy)phenyl]methanone have shown potential in inhibiting transforming growth factor-beta (TGF-beta) signaling, suggesting therapeutic applications in diseases where TGF-beta plays a role (Shimizu et al., 2008).

  • Antimicrobial Activity : Compounds like 4-(hydroxyldiphenyl methyl)piperidin-1-yl)(substituted phenyl)methanone derivatives have shown promising antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Ramudu et al., 2017).

Chemical Properties and Reactions

  • Crystal Structure and Properties : The crystal structures of various derivatives have been extensively studied, providing valuable insights into the molecular conformations and interactions, which are crucial for understanding their chemical behavior and potential applications in material science and pharmaceuticals (Zang et al., 2007).

  • Synthesis Methods : Studies on novel synthesis methods for compounds like 1-Hydroxycyclohexyl phenyl methanone offer insights into efficient production techniques, which can be critical for industrial-scale production and applications in various fields (Lai Hu-qin, 2009).

Safety And Hazards

The compound is classified under GHS07 and has the signal word “Warning”. The hazard statements include H302-H315-H319, and the precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

[4-(hydroxymethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHGHGHCDSLOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70522244
Record name [4-(Hydroxymethyl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70522244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Hydroxymethyl)phenyl)(phenyl)methanone

CAS RN

81449-01-6
Record name [4-(Hydroxymethyl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70522244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2 (6.0 g, 22 mmol) in a mixture of 1,4 dioxane (60 ml) and water (60 ml) was added calcium carbonate (10.8 g, 110 mmol). The mixture was heated to reflux for 18 h, concentrated in vacuo and the residue portioned between DCM and water. The organic layer was collected, dried over MgSO4, concentrated in vacuo then recrystalised from diethyl ether to furnish 3 (4.1 g, 89%) as a white solid; M.P. 59-61° C. (Lit 61-64° C.); δH (CDCl3) 3.14 (s, 1H, CH2OH), 4.75 (s, 2H, CH2OH), 7.41-7.49 (m, 4H, 3-, 3′-, 5-, 5′-H), 7.54-7.58 (m, 1H, 4′-H), 7.72-7.76 (m, 4H, 2-, 2′-, 6-, 6′-H) ppm; δC (CDCl3) 64.4 (CH2OH), 126.4 (3′-, 5′-C), 128.3 (3-, 5-C), 130.0, 130.4 (2-, 2′-, 6-, 6′-C), 132.5 (4′-C), 136.4, 137.5 (1-, 1′-C), 140.0 (4-C), 196.9 (Ar2C═O) ppm; νmax (thin film) 3406, 3058, 2921, 1655, 1279 cm−1; m/z (ES) 211 ([M−H]− 100%), 183 (45%).
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Smith - 2016 - books.google.com
Organic Synthesis, Fourth Edition, provides a reaction-based approach to this important branch of organic chemistry. Updated and accessible, this eagerly-awaited revision offers a …
Number of citations: 055 books.google.com
S Chandrasekhar, A Shrinidhi - pstorage-tf-iopjsd8797887.s3 …
Supporting Information File Selective aldehyde reduction in ketoaldehydes with NaBH4-Na2CO3-H2O at room temperatures Synthesis a Page 1 1 | Page Supporting Information File …
T Yamamoto, T Furusawa, A Zhumagazin… - Tetrahedron, 2015 - Elsevier
The combination of 0 valent palladium precursor and bromo-substituted 1,3-diaryl-imidazoline carbene ligand precursor such as 1-(2-bromophenyl)-3-(2,6-diisopropylphenyl)-…
Number of citations: 17 www.sciencedirect.com

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